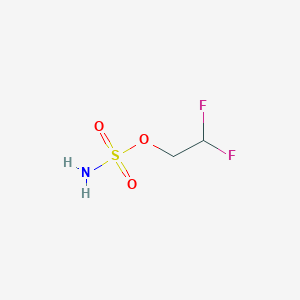

2,2-Difluoroethyl sulfamate

Description

2,2-Difluoroethyl sulfamate is a fluorinated organosulfur compound characterized by a sulfamate group (-NH$2$SO$3^-$) attached to a 2,2-difluoroethyl moiety. Sulfamates are known for their diverse applications, including use in pharmaceuticals (e.g., anticonvulsants) and agrochemicals.

Properties

Molecular Formula |

C2H5F2NO3S |

|---|---|

Molecular Weight |

161.13 g/mol |

IUPAC Name |

2,2-difluoroethyl sulfamate |

InChI |

InChI=1S/C2H5F2NO3S/c3-2(4)1-8-9(5,6)7/h2H,1H2,(H2,5,6,7) |

InChI Key |

SSTTUDMGVYAULX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)OS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid 2,2-difluoro-ethyl ester typically involves the reaction of sulfamic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:

NH2SO3H+F2C2H4OH→NH2SO3C2H4F2+H2O

Industrial Production Methods

In industrial settings, the production of sulfamic acid 2,2-difluoro-ethyl ester may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Hydrolysis Reactions

2,2-Difluoroethyl sulfamate undergoes hydrolysis to form sulfamic acid derivatives. The fluorine atoms enhance the compound’s reactivity due to their strong electron-withdrawing effects, accelerating cleavage of the sulfamate ester bond.

| Reaction Type | Conditions | Key Observations |

|---|---|---|

| Hydrolysis | Wet DMSO-d₆ (60:1 H₂O ratio) | Fluorinated sulfamate (10 ) hydrolyzes faster (T₁/₂ ≈ 1.5 days) vs. non-fluorinated analog (4 ) (T₁/₂ ≈ 4.5 days) . |

Mechanism : The difluoromethoxy group increases acidity at the sulfamate oxygen, facilitating nucleophilic attack by water. This is supported by NMR studies showing rapid conversion to hydrolyzed products .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly via sulfur fluoride exchange (SuFEx) . This reaction type is analogous to processes described for sulfamoyl fluorides, where the sulfamate group reacts with nucleophiles (e.g., amines) to form sulfamides.

Example Reaction :

Electronic Effects of Fluorine

The difluoroethyl group exerts significant electronic effects, influencing reaction pathways:

-

Inductive effects : Fluorine atoms stabilize adjacent electrophilic centers, enhancing nucleophilic attack .

-

Steric effects : Bulky fluorine atoms may hinder certain reaction pathways, favoring selective transformations .

Stability and Reactivity

Scientific Research Applications

2,2-Difluoroethyl sulfamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which sulfamic acid 2,2-difluoro-ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release sulfamic acid, which may then interact with enzymes or other biological molecules. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl Trifluoromethanesulfonate

- Molecular Formula : C$3$H$2$F$6$O$3$S

- Molecular Weight : 232.103 g/mol

- Functional Group : Triflate (-OSO$2$CF$3$)

- Key Properties :

- Comparison :

- The trifluoroethyl group (CF$3$CH$2$-) enhances stability and lipophilicity compared to the difluoroethyl group.

- The triflate group is a superior leaving group in organic reactions, whereas sulfamates may exhibit different reactivity due to the amine moiety.

Sodium 2-Ethylhexyl Sulfate

Methyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate

- Molecular Formula : C$3$H$3$F$3$O$5$S

- Functional Group : Fluorosulfonyl (-SO$2$F) and ester (-COOCH$3$)

- Key Properties :

- Comparison :

- The fluorosulfonyl group differs from sulfamates in electronic and steric properties, influencing reactivity.

- The difluoroacetate moiety shares partial structural similarity but lacks the sulfamate’s nitrogen atom.

Data Table: Structural and Functional Comparison

Key Contrasts and Implications

Fluorination Pattern: 2,2-Difluoroethyl vs.

Functional Group Reactivity :

- Sulfamates (NH$2$SO$3^-$) may participate in hydrogen bonding, unlike sulfates or triflates, influencing solubility and biological activity.

- Triflates are preferred in SN2 reactions, while sulfamates might stabilize transition states in enzyme inhibition .

Applications :

- Triflates and fluorosulfonyl compounds are used in synthetic chemistry, whereas sulfamates are more common in drug design (e.g., kinase inhibitors) .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,2-Difluoroethyl sulfamate that influence experimental design?

- Methodological Answer : Key properties include solubility, stability, and thermal behavior. For example:

- Solubility : Fluorinated sulfamates often exhibit polar characteristics due to fluorine's electronegativity. Solubility in water and organic solvents (e.g., ethanol, ether) should be tested via gravimetric or spectroscopic methods .

- Thermal Stability : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can assess decomposition temperatures. Contradictory data on related compounds (e.g., flash points in vs. 9) highlight the need for empirical validation under controlled conditions .

- Boiling/Melting Points : Analogous compounds like 2,2-Difluoroethyl acetate have boiling points ~92°C and melting points ~-85°C, suggesting similar volatility for sulfamate derivatives .

Q. What synthetic strategies are employed for preparing this compound?

- Methodological Answer :

- Step 1 : React 2,2-difluoroethanol with sulfamoyl chloride in anhydrous conditions (e.g., under nitrogen) using a base like pyridine to neutralize HCl byproducts.

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track esterification.

- Challenges : Fluorinated alcohols may require activation (e.g., using trifluoroacetic anhydride) to enhance reactivity. ’s use of fluorosulfonyl reagents suggests analogous strategies for sulfamate synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for fluorinated sulfamates?

- Methodological Answer :

- Controlled Replicates : Conduct TGA/DSC in triplicate under inert atmospheres to isolate decomposition pathways.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2,2-Difluoroethyl acetate in and ) to identify trends in fluorine’s electron-withdrawing effects on stability .

- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and correlate with experimental data .

Q. What advanced spectroscopic techniques are optimal for characterizing fluorinated sulfamates?

- Methodological Answer :

- 2D NMR : Utilize - Heteronuclear Single Quantum Coherence (HSQC) to resolve fluorine-proton coupling, as demonstrated in ’s rapid quantification methods .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, leveraging NIST’s standardized data protocols ( ) .

Q. What mechanistic insights exist for the hydrolysis of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to monitor hydrolysis rates at pH 2–12. Fluorine’s electron-withdrawing effect may accelerate acid-catalyzed hydrolysis compared to non-fluorinated analogs.

- Intermediate Identification : Liquid Chromatography-Mass Spectrometry (LC-MS) can detect transient species like sulfamic acid or difluoroethanol .

- Computational Insights : Molecular dynamics simulations (e.g., using Gaussian) can model transition states and activation energies .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and fume hoods. ’s protocols for fluorinated sulfonyl halides are applicable .

- Waste Management : Segregate fluorinated waste for specialized disposal to prevent environmental release of persistent fluoroorganics.

- Contradiction Note : While claims low flammability for 2,2-Difluoroethyl acetate, reports a flash point of -1.5°C, necessitating flammability testing for the sulfamate derivative .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in fluorinated sulfamate syntheses?

- Methodological Answer :

- Standardized Reagents : Source high-purity 2,2-difluoroethanol (≥99%) and sulfamoyl chloride, avoiding commercial suppliers like benchchem.com (per user instruction).

- Reaction Monitoring : Implement in situ pH probes or Raman spectroscopy to track reaction progress dynamically.

- Interlab Comparisons : Collaborate with groups using NIST-validated methods ( ) to align analytical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.